Compound S 12 can be derived from both natural and synthetic sources. It is often classified within the broader category of organic compounds, specifically as a heterocyclic compound. Heterocyclic compounds are further divided based on the number of atoms in the ring and the types of heteroatoms present, such as nitrogen, oxygen, or sulfur. The classification of S 12 may also include its categorization as an aromatic or non-aromatic compound depending on its electronic structure and stability.
The synthesis of compound S 12 can be achieved through various methods, including:
The synthesis typically requires specific reagents and conditions tailored to the desired yield and purity of compound S 12. For example, cyclization might require solvents such as ethanol or dichloromethane under controlled temperatures to optimize reaction rates.
The molecular structure of compound S 12 is characterized by its unique ring formation and the presence of heteroatoms. The exact structural formula can vary based on the specific isomer or derivative being studied.
Compound S 12 participates in several chemical reactions, including:
The conditions for these reactions (temperature, pressure, solvent choice) are critical for achieving desired outcomes. For instance, oxidation reactions may require oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
The mechanism of action for compound S 12 varies based on its applications but generally involves interactions at a molecular level with biological systems or other chemical entities.
Research indicates that compound S 12 may interact with specific enzymes or receptors in biological pathways, influencing processes such as metabolic regulation or signaling pathways. Detailed kinetic studies could provide insights into binding affinities and reaction rates.
Relevant data from experimental studies can provide quantitative measures for these properties.
Compound S 12 has potential applications across several scientific fields:
S12 mutations dysregulate RAS signaling through two primary mechanisms: GTPase inhibition and altered effector engagement. Wild-type RAS cycles between GTP-bound (active) and GDP-bound (inactive) states, regulated by GAPs (GTPase-activating proteins) and GEFs (guanine nucleotide exchange factors). The S12 substitution sterically hinders the "arginine finger" of GAPs (e.g., neurofibromin/p120GAP), reducing GTP hydrolysis rates by >1,000-fold. Consequently, S12-mutated RAS accumulates in the GTP-bound state, leading to:
Table 1: Oncogenic Signaling Consequences of S12 Mutations
Pathway | Wild-Type RAS Activity | S12-Mutant Activity | Pathological Outcome |
---|---|---|---|
MAPK | Transient activation | Sustained activation | Cell proliferation |
PI3K | RTK-dependent | RTK-independent* | Cell survival |
RalA/B | Moderate activation | Hyperactivation | Tumor invasion |
G12-class mutants retain RTK dependence; Q61 mutants are RTK-independent [1].
Longitudinal studies of myelofibrosis patients reveal that JAK2 inhibitors (e.g., ruxolitinib) induce clonal selection of pre-existing RAS-mutated subclones. Single-cell analyses confirm that S12 variants exhibit a fitness advantage under JAK/STAT suppression, accelerating transformation to acute myeloid leukemia (AML) [5].
The G12 residue resides within the phosphate-binding loop (P-loop) of RAS, which coordinates GTP’s β- and γ-phosphates. Glycine’s small, flexible side chain permits optimal positioning of catalytic residues (Gln61, Ala11) and GAP interaction. Substitution with serine introduces:
Crystallography of KRasG12V (structurally analogous to S12) bound to Rgl2’s Ras-association (RA) domain reveals a 2:2 heterotetrameric complex. Here, Switch I (residues 30–40) and Switch II (residues 60–76) adopt conformations that stabilize GTP binding while occluding GAP access. The G12V mutation localizes to the dimer interface, suggesting mutation-induced oligomerization potentiates signaling [9].
Fig. 1: Structural Impact of S12 Substitution
Wild-Type RAS P-loop: - Gly12: Minimal steric bulk → Open catalytic site - Gln61: Positions catalytic water → GTP hydrolysis S12-Mutant RAS P-loop: - Ser12: Steric clash with GAP arginine finger - Disrupted H-bond network → Gln61 misorientation
Molecular dynamics (MD) simulations highlight key differences in conformational landscapes:
QM/MM free energy calculations demonstrate that S12 mutations:
Table 2: Conformational Stability Metrics
Parameter | Wild-Type RAS | S12-Mutant RAS | Method |
---|---|---|---|
Switch I RMSF (Å) | 1.2 | 3.1 | MD simulation |
GTP hydrolysis barrier | 14 kcal/mol | 25 kcal/mol | QM/MM calculation |
Mg2+ KD | 10−6 M | 10−5 M | Isothermal titration |
S12 exerts allosteric effects beyond steric hindrance:
Notably, computational redesign of GAPs can partially restore GTPase activity in S12 mutants. Rosetta-based screening identified GAP mutants (e.g., E1356A/V in NF1GRD) that re-establish ionic interactions with RAS, lowering hydrolysis barriers by ≤30% [4] [6].
Fig. 2: Allosteric Networks in S12-Mutant RAS
Allosteric pathway: S12 mutation → P-loop distortion → → Altered Switch I/II dynamics → → Gln61 misorientation → → Disrupted catalytic water activation
Innovative approaches to target S12 include:
Table 3: Emerging Therapeutic Strategies Against S12-Mutant RAS
Strategy | Representative Agent | Mechanism | Status |
---|---|---|---|
GAP mimetics | CHDSos-5 | Binds Switch I/II; inhibits SOS | Preclinical |
Covalent inhibitors | SP2509 | Blocks iron-dependent signaling | Preclinical |
GTP hydrolysis enhancers | Engineered NF1GRD | Restores catalytic competence | Computational design |
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